![molecular formula C15H23BN2O2S B1450431 4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine CAS No. 1352413-75-2](/img/structure/B1450431.png)
4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine
Übersicht
Beschreibung
4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine is a useful research compound. Its molecular formula is C15H23BN2O2S and its molecular weight is 306.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle. Ihre Borongruppe ist besonders nützlich in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in Pharmazeutika und Agrochemikalien entscheidend sind .
Arzneimittelentwicklung
Das Vorhandensein von sowohl Borat- als auch Sulfonamidgruppen macht sie zu einem wertvollen Zwischenprodukt in der Arzneimittelentwicklung. Sie kann zur Herstellung von Enzyminhibitoren oder Ligandenmedikamenten verwendet werden, insbesondere bei der Behandlung von Tumoren und mikrobiellen Infektionen .
Asymmetrische Synthese
Asymmetrische Synthese ist entscheidend für die Herstellung von Verbindungen mit spezifischer Chiralität. Diese Verbindung kann in asymmetrischen Hydroborierungsreaktionen verwendet werden, um chirale Moleküle zu erzeugen, die bei der Entwicklung bestimmter Arzneimittel wichtig sind .
Diagnostische Mittel
Borhaltige Verbindungen wie diese können als fluoreszierende Sonden fungieren. Sie werden zum Nachweis biologisch relevanter Spezies wie Wasserstoffperoxid, Zucker und verschiedener Ionen verwendet, was für die biologische und medizinische Diagnostik unerlässlich ist .
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung verwendet werden, um Oberflächen zu modifizieren oder Polymere mit bestimmten Eigenschaften zu erzeugen. Die Borongruppe kann reversible kovalente Bindungen bilden, was die Herstellung von selbstheilenden Materialien ermöglicht .
Katalyse
Die Verbindung kann als Ligand für Übergangsmetallkatalysatoren dienen, die in verschiedenen katalytischen Prozessen verwendet werden, darunter Hydroborierung und Oxidationsreaktionen. Dies ist für die Herstellung von Feinchemikalien und Zwischenprodukten unerlässlich .
Biologische Anwendungen
Aufgrund ihrer hohen Stabilität und Reaktivität kann diese Verbindung in biologischen Anwendungen wie dem Aufbau von Arzneimittelträgern verwendet werden. Diese Träger können Medikamente wie Insulin und Gene kontrolliert abgeben und auf Umweltveränderungen wie pH-Wert und Glukosespiegel reagieren .
Umweltchemie
In der Umweltchemie kann die Fähigkeit der Verbindung, stabile Komplexe mit verschiedenen Metallen zu bilden, zur Entfernung von Schwermetallen aus Wasser genutzt werden, was die Wasserreinigungsprozesse unterstützt .
Wirkmechanismus
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with similar targets.
Mode of Action
The compound interacts with its targets through a process called borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes to the chemical structure of the target, which can influence its function.
Biochemical Pathways
The process of borylation, which this compound is involved in, is a key step in many organic synthesis reactions . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.
Result of Action
The compound’s involvement in borylation reactions suggests that it could play a role in the synthesis of various organic compounds .
Action Environment
The compound is stable under normal conditions but may hydrolyze in a humid environment . It is soluble in organic solvents such as chloroform, ether, and dichloromethane . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as humidity and the presence of organic solvents.
Eigenschaften
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O2S/c1-14(2)15(3,4)20-16(19-14)12-5-6-13(17-11-12)18-7-9-21-10-8-18/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQINQSSQUSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1450350.png)
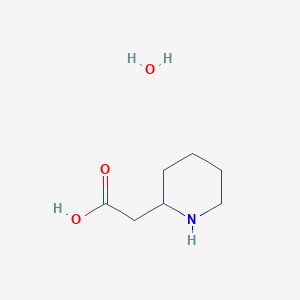
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)

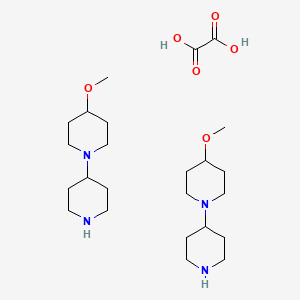

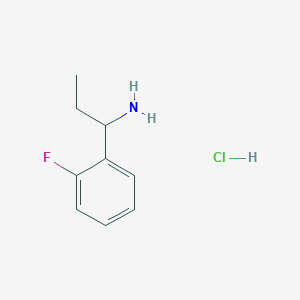
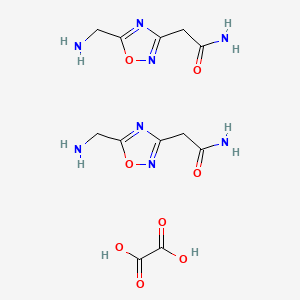
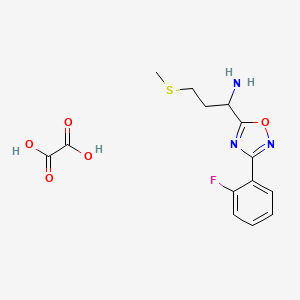

![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)
amine](/img/structure/B1450369.png)

